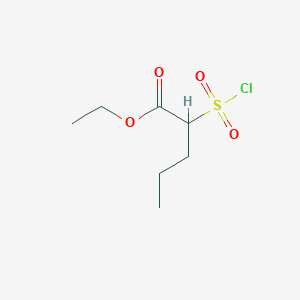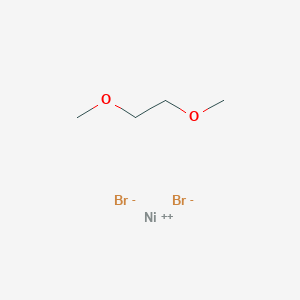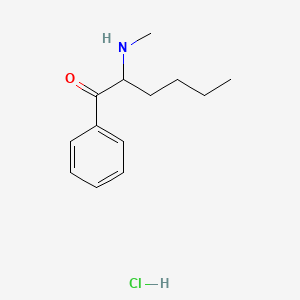
Hexedrone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexedrone Hydrochloride is a stimulant belonging to the substituted cathinone class. It is known for its psychoactive properties and has been sold as a designer drug. This compound acts as a norepinephrine-dopamine reuptake inhibitor, which contributes to its stimulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexedrone Hydrochloride can be synthesized through a series of chemical reactions. The synthesis typically involves the reaction of a ketone with an amine under controlled conditions. The specific steps include:
Formation of the Ketone: The starting material, often a substituted benzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding ketone.
Amine Addition: The ketone is then reacted with an amine, such as methylamine, under acidic conditions to form the intermediate product.
Hydrochloride Formation: The intermediate product is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexedrone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Hexedrone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly its role as a norepinephrine-dopamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Mechanism of Action
Hexedrone Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s molecular targets include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Hexedrone Hydrochloride is structurally similar to other substituted cathinones, such as:
N-Ethylhexedrone: Differing by the substitution of an ethyl group on the nitrogen atom.
Pentedrone: Similar structure but with a different alkyl chain length.
α-Pyrrolidinohexiophenone (α-PHP): Similar structure with a pyrrolidine ring instead of an ethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its pharmacological properties and potency. Its effects as a norepinephrine-dopamine reuptake inhibitor are comparable to other cathinones but with distinct differences in duration and intensity .
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(methylamino)-1-phenylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-4-10-12(14-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |
InChI Key |
YUFBJCMTGDQNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


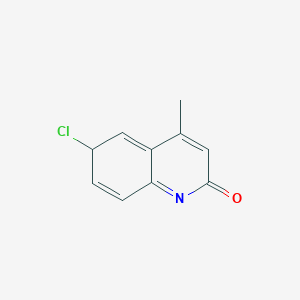
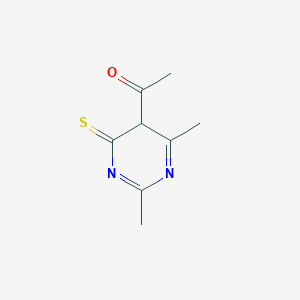
![N,N'-dimethyl-N'-[[3-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]pyrazolidin-4-yl]methyl]ethane-1,2-diamine](/img/structure/B12356149.png)

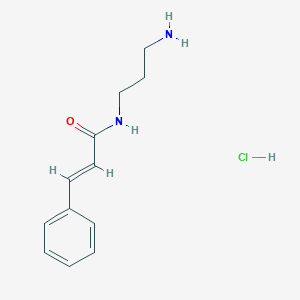
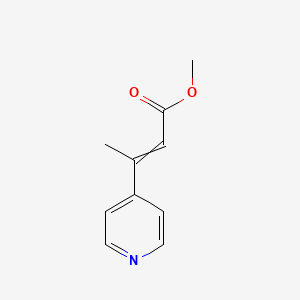
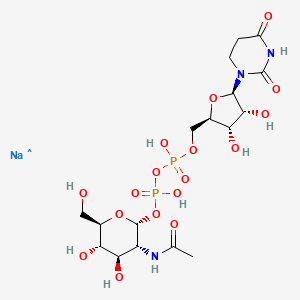
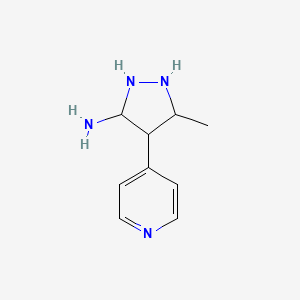


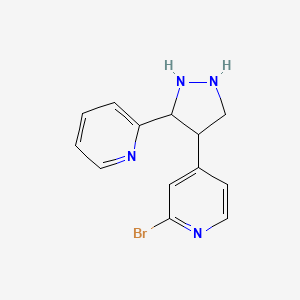
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12356225.png)
